2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a trifluoroethoxy group attached to a propane ring. This compound is known for its reactivity and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 2,2,2-trifluoroethanol with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction typically requires controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of sulfonamides or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and esters. Its reactivity makes it valuable for introducing sulfonyl groups into other molecules.
Biology: In biological research, 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is used to study enzyme mechanisms and protein interactions. Its ability to modify biomolecules allows researchers to investigate biological processes at a molecular level.
Medicine: The compound has potential applications in drug development, where it can be used to synthesize pharmaceutical intermediates. Its reactivity with various functional groups makes it a versatile tool in medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, such as pesticides and herbicides. Its ability to form stable sulfonamide derivatives is particularly useful in creating compounds with desired biological activities.
Mechanism of Action
The mechanism by which 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or ester bonds. This reactivity is crucial in various chemical and biological processes.
Comparison with Similar Compounds
2-Methyl-2-(2,2,2-trifluoroethoxy)ethanol
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid
2-Methyl-2-(2,2,2-trifluoroethoxy)ethanesulfonic acid
Uniqueness: 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it contains a sulfonyl chloride group, which imparts unique chemical properties and applications.
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFRRMXZEAPHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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